![molecular formula C16H19N3O4 B6636039 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile, also known as DBO-PRO-001, is a small molecule inhibitor that has shown potential in cancer treatment. The compound belongs to the family of piperazine derivatives and has a molecular weight of 414.47 g/mol.
Wirkmechanismus
The mechanism of action of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile involves the inhibition of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This interaction is essential for the activation of STAT3, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. The compound has also been reported to reduce tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile is its specificity towards the STAT3 signaling pathway, which reduces the risk of off-target effects. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Further research is needed to optimize the pharmacokinetic properties of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile and to evaluate its safety and efficacy in clinical trials. Other potential applications of the compound, such as in the treatment of inflammatory diseases, should also be explored. The development of more potent and selective inhibitors targeting the STAT3 pathway is also an area of interest.
Synthesemethoden
The synthesis of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile involves a multi-step process that includes the reaction of 3,4-Dimethoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with ethyl cyanoacetate. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
The potential of 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile as an anticancer agent has been extensively studied in preclinical models. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-22-13-4-3-12(11-14(13)23-2)16(21)19-9-7-18(8-10-19)15(20)5-6-17/h3-4,11H,5,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRIIPRRMZICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.